Cas no 4439-55-8 (Furan-2-ylmethyl-phenethyl-amine)

Furan-2-ylmethyl-phenethyl-amine structure
4439-55-8 structure
Product Name:Furan-2-ylmethyl-phenethyl-amine
CAS-nummer:4439-55-8
MF:C13H15NO
MW:201.264303445816
MDL:MFCD01469634
CID:1071701
PubChem ID:1615809
Update Time:2025-06-08

Furan-2-ylmethyl-phenethyl-amine Chemische en fysische eigenschappen

Naam en identificatie

    • N-(Furan-2-ylmethyl)-2-phenylethanamine
    • Furan-2-ylmethyl-phenethyl-amine
    • (2-furylmethyl)(2-phenylethyl)amine
    • 2-(N-Phenethylaminomethyl)-furan
    • AC1LURT0
    • BBL013847
    • CTK4I8158
    • furan-2-ylmethylphenethylamine
    • Furfuryl-phenaethyl-amin
    • furfuryl-phenethyl-amine
    • N-furfuryl-N-(2-phenylethyl)amine
    • N-phenethyl furfurylamine
    • ST064904
    • VS-04020
    • N-(2-Phenylethyl)-2-furanmethanamine ; (Furan-2-ylmethyl)(2-phenylethyl)amine ; [(Furan-2-yl)methyl](2-phenylethyl)amine ; N-phenethyl-Furfurylamine
    • N-(2-FURYLMETHYL)-N-PHENETHYLAMINE
    • SR-01000310517
    • (furan-2-ylmethyl)(2-phenylethyl)amine
    • CS-0269942
    • NCGC00323327-01
    • AKOS000141090
    • SR-01000310517-1
    • N-(2-furylmethyl)-2-phenyl-ethanamine
    • DTXSID50364609
    • EN300-33277
    • Z90500835
    • n-(Furan-2-ylmethyl)-2-phenylethan-1-amine
    • AB00089972-01
    • STK193452
    • Cambridge id 5575572
    • 4439-55-8
    • [(furan-2-yl)methyl](2-phenylethyl)amine
    • AB00089972-04
    • N-(2-furylmethyl)-2-phenylethanamine
    • AG-690/12620233
    • MDL: MFCD01469634
    • Inchi: 1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2
    • InChI-sleutel: PAZJDKKSVLFGPT-UHFFFAOYSA-N
    • LACHT: O1C=CC=C1CNCCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 201.11545
  • Monoisotopische massa: 201.115364102g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 5
  • Complexiteit: 166
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 25.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 303.8±22.0 °C at 760 mmHg
  • Vlampunt: 137.6±22.3 °C
  • PSA: 25.17
  • Dampfdruk: 0.0±0.6 mmHg at 25°C

Furan-2-ylmethyl-phenethyl-amine Beveiligingsinformatie

Furan-2-ylmethyl-phenethyl-amine Prijsmeer >>

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